3-Chloro-4-(trifluoromethoxy)benzamide
Description
Overview of Benzamide (B126) Derivatives in Advanced Organic Chemistry
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group (-CONH₂). libretexts.orguni.lu This structural motif serves as a versatile scaffold in numerous areas of chemical science. In medicinal chemistry, benzamide derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai The amide group is a crucial pharmacophore that can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. researchgate.net
Beyond pharmaceuticals, these compounds are valuable intermediates in organic synthesis. researchgate.net The reactivity of both the aromatic ring and the amide group allows for a variety of chemical transformations, making them essential building blocks for the construction of more complex molecules in materials science and agrochemistry. masterorganicchemistry.com
The Significance of Halogenation, particularly Trifluoromethoxy Substitution, in Aromatic Systems
The introduction of halogen atoms and fluorinated groups onto aromatic rings is a cornerstone strategy in modern drug design and materials science. nih.gov This process, known as halogenation, is a type of electrophilic aromatic substitution where a hydrogen atom on the benzene ring is replaced by a halogen. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com This substitution requires the halogen to be "activated" by a Lewis acid catalyst to make it a sufficiently strong electrophile to react with the stable aromatic ring. libretexts.orgmasterorganicchemistry.com
The presence of a chlorine atom, as in 3-Chloro-4-(trifluoromethoxy)benzamide, can significantly alter a molecule's electronic properties and lipophilicity. mdpi.com The trifluoromethoxy group (-OCF₃) is of particular importance in medicinal chemistry. mdpi.combohrium.com It is highly lipophilic and metabolically stable, properties that can enhance a drug candidate's ability to cross cell membranes and resist degradation in the body. mdpi.combohrium.com The strong C-F bonds contribute to this metabolic stability. mdpi.com The trifluoromethoxy group's unique electronic properties and ability to fine-tune lipophilicity make it an increasingly popular substituent for optimizing the pharmacokinetic profiles of bioactive molecules. mdpi.combohrium.com
Research Trajectories of this compound within Academic Science
A review of current academic literature and patent databases indicates that this compound is primarily documented as a chemical intermediate available from various commercial suppliers. chemicalregister.com Its CAS number is 40251-61-4. mdpi.com There is a notable absence of extensive, peer-reviewed academic studies focusing specifically on the synthesis, reactivity, or biological activity of this compound.
Based on its structure, the research trajectory for this compound is that of a specialized building block. The combination of the reactive benzamide core with the electronically modifying chloro and trifluoromethoxy substituents makes it a potentially valuable precursor for the synthesis of more complex molecules in pharmaceutical and agrochemical discovery programs. Researchers would likely acquire this compound to incorporate the 3-chloro-4-(trifluoromethoxy)phenyl motif into larger, novel structures, rather than studying the compound in its own right. Its value lies in its potential to impart desirable properties, such as enhanced metabolic stability and lipophilicity, to new chemical entities.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40251-61-4 mdpi.com |
| Molecular Formula | C₈H₅ClF₃NO₂ mdpi.com |
| Molecular Weight | 239.58 g/mol mdpi.com |
| Melting Point | Not reported in published literature |
| Boiling Point | Not reported in published literature |
| Solubility | Not reported in published literature |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
|---|---|
| ¹H NMR | Not available in published literature |
| ¹³C NMR | Not available in published literature |
| IR Spectroscopy | Not available in published literature |
| Mass Spectrometry | Not available in published literature |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCMBXHASVZXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378743 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40251-61-4 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Derivatization of 3 Chloro 4 Trifluoromethoxy Benzamide
Established Synthetic Pathways for the Benzamide (B126) Core
The formation of the benzamide core is a fundamental transformation in organic synthesis, with numerous well-established methods. These pathways primarily revolve around the formation of the amide bond and the introduction of the required halogen and trifluoromethoxy groups onto the benzene (B151609) ring.
The most common approach for constructing the amide bond in benzamides is through the acylation of an amine with a carboxylic acid derivative. This can be achieved through several methods, including the use of acyl chlorides or the direct coupling of carboxylic acids with amines using coupling agents.
One prevalent method involves the conversion of a benzoic acid derivative to its more reactive acyl chloride, which then readily reacts with ammonia (B1221849) or an ammonia equivalent to form the primary benzamide. For instance, 3-chloro-4-(trifluoromethoxy)benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 3-chloro-4-(trifluoromethoxy)benzoyl chloride. This acyl chloride can then be subjected to amination to produce the target benzamide.
Alternatively, direct amide formation from a carboxylic acid and an amine can be facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack of the amine. A methodology for the amidation of carboxylic acids involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. acs.org This method has been shown to be effective for a range of aliphatic, benzylic, and aromatic carboxylic acids with primary and secondary amines, affording good to excellent yields at room temperature. acs.org
| Reagent System | Amine | Product | Yield | Reference |
| Benzoic acid, PPh₃, N-chlorophthalimide | Benzylamine | N-Benzylbenzamide | 83% | acs.org |
| 4-Bromobenzoic acid, PPh₃, N-chlorophthalimide | Benzylamine | N-Benzyl-4-bromobenzamide | 69% | nih.gov |
| 4-(Trifluoromethyl)benzoic acid, PPh₃, N-chlorophthalimide | Benzylamine | N-Benzyl-4-(trifluoromethyl)benzamide | 40% | acs.org |
| Benzoic acid, PPh₃, N-chlorophthalimide | Aniline (B41778) | N-Phenylbenzamide | 69% | nih.gov |
The strategic introduction of halogen and trifluoromethoxy groups onto the aromatic ring is a critical aspect of synthesizing 3-Chloro-4-(trifluoromethoxy)benzamide. These substitutions can be achieved through various electrophilic aromatic substitution reactions or by utilizing appropriately substituted starting materials.
For the introduction of a chlorine atom, direct chlorination of a benzamide precursor can be employed. However, this approach may suffer from issues with regioselectivity, leading to a mixture of isomers. A more controlled method involves starting with a pre-halogenated precursor, such as 4-(trifluoromethoxy)aniline, and then introducing the chlorine atom at the desired position.
The trifluoromethoxy group is typically introduced using trifluoromethoxylation reagents or by starting with a molecule that already contains this functionality. For example, 4-aminophenol (B1666318) can be converted to 4-(trifluoromethoxy)aniline, which can then be further functionalized.
A common strategy for the synthesis of related compounds involves the reaction of a substituted phenol (B47542) with a source of the trifluoromethyl group. For instance, the synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid involves the etherification of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride. While not a direct synthesis of the trifluoromethoxy group, this illustrates the use of trifluoromethyl-containing building blocks.
Targeted Synthesis of this compound
The targeted synthesis of this compound relies on the strategic selection of precursors and the optimization of reaction conditions to achieve high yields and purity.
The most logical precursors for the synthesis of this compound are 3-chloro-4-(trifluoromethoxy)benzoic acid and 3-chloro-4-(trifluoromethoxy)aniline.
Route A: From 3-chloro-4-(trifluoromethoxy)benzoic acid
This route involves the initial synthesis of the corresponding benzoic acid derivative, followed by its conversion to the benzamide. The synthesis of 3-chloro-4-(trifluoromethoxy)benzoic acid can be envisioned starting from a simpler, commercially available precursor which is then subjected to chlorination and trifluoromethoxylation reactions, followed by oxidation of a side chain to the carboxylic acid. The subsequent conversion to the amide can be achieved via the acyl chloride or through direct amidation as described in section 2.1.1.
Route B: From 3-chloro-4-(trifluoromethoxy)aniline
This pathway begins with the synthesis of the aniline precursor. 3-Chloro-4-(trifluoromethoxy)aniline is a known compound and can serve as a key intermediate. The synthesis of this aniline may start from a commercially available substituted nitrobenzene, which is then reduced to the aniline. The aniline can then be converted to the benzamide through a Sandmeyer-type reaction involving diazotization followed by reaction with a cyanide source and subsequent hydrolysis of the nitrile to the amide, or by formylation followed by oxidation.
| Precursor | Key Transformation | Product |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | Amidation | This compound |
| 3-Chloro-4-(trifluoromethoxy)aniline | Formylation/Oxidation or Sandmeyer reaction | This compound |
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
For the conversion of 3-chloro-4-(trifluoromethoxy)benzoic acid to the benzamide via the acyl chloride, the choice of chlorinating agent, solvent, and temperature can significantly impact the efficiency of the reaction. The subsequent amidation is typically carried out at low temperatures to control the reactivity of the acyl chloride.
In the case of direct amidation using coupling agents, the selection of the appropriate coupling reagent, base, solvent, and reaction temperature is critical. For instance, in the phosphonium salt-mediated amidation, the reaction is typically performed at room temperature in a solvent like toluene (B28343) or acetonitrile. acs.org Optimization studies for similar benzamide syntheses have shown that the nature of the solvent can influence the yield. acs.org
A study on the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide demonstrated the in-situ formation of the acid chloride using phosphorus trichloride (B1173362) in xylene at 110 °C, which then reacted with the aniline to give the amide in 82% yield. nih.gov This suggests that similar conditions could be explored for the synthesis of this compound from its corresponding carboxylic acid and an amine source.
For the scalable production of this compound, considerations such as cost of starting materials, process safety, and ease of purification are paramount. A process for the preparation of Sorafenib, which contains a similar substituted phenyl urea (B33335) moiety, utilizes 4-chloro-3-(trifluoromethyl)aniline (B120176) as a key starting material. googleapis.com The synthesis of this intermediate on a larger scale would be a critical first step.
A large-scale synthesis of N-(benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide has been reported, which involves the reaction of O-benzylhydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride. orgsyn.org This highlights a scalable method for the formation of a substituted benzamide, which could be adapted for the synthesis of the target compound. The procedure emphasizes careful control of concentration and temperature to improve reproducibility on a larger scale. orgsyn.org
The development of a scalable process would likely favor a route that avoids hazardous reagents and minimizes the number of synthetic steps. A one-pot synthesis, where multiple transformations are carried out in a single reaction vessel, would be highly desirable for industrial applications.
Advanced Derivatization and Structural Modification Strategies
Strategic derivatization of this compound allows for the systematic exploration of chemical space to develop new molecular entities. Key strategies include modifying the amide nitrogen, manipulating the existing chloro and trifluoromethoxy groups, and constructing new heterocyclic systems onto the benzamide core.
The primary amide group of this compound is a prime site for introducing a wide range of substituents to modulate molecular properties. Standard synthetic methodologies can be employed for the N-alkylation and N-arylation of the amide.
N-Alkylation: Direct N-alkylation can be achieved by treating the primary amide with an alkyl halide in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding secondary or tertiary amides. This approach allows for the introduction of various alkyl chains, including linear, branched, and cyclic fragments.
N-Arylation: Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination and Ullmann condensation are prominent methods for the N-arylation of amides. These reactions typically involve coupling the primary amide with an aryl halide or pseudohalide in the presence of a palladium or copper catalyst, respectively, along with a suitable ligand and base. This enables the synthesis of a diverse array of N-aryl benzamides, incorporating various substituted phenyl, pyridyl, or other heteroaromatic rings.
| Reaction Type | Reagents and Conditions | Resulting Structure |
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH) | Secondary Amide (N-alkyl derivative) |
| N-Arylation | Ar-X (Aryl Halide), Pd or Cu Catalyst, Ligand, Base | Secondary Amide (N-aryl derivative) |
Table 1: General strategies for the functionalization of the amide nitrogen.
The chloro and trifluoromethoxy groups on the aromatic ring serve as versatile handles for further diversification. While the trifluoromethoxy group is generally stable, the chlorine atom is readily manipulated through various cross-coupling reactions.
Cross-Coupling Reactions at the Chloro Position: The chlorine atom at the C-3 position can be substituted using a range of transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental for analog generation.
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. nsf.govnih.gov
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce substituted amino groups.
Hiyama Coupling: Palladium-catalyzed reaction with organosilanes. nih.gov
These methods provide reliable pathways to a vast number of analogs where the chlorine is replaced by a diverse set of functional groups, significantly altering the molecule's steric and electronic profile.
Modification of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is known for its high chemical stability and is not easily modified directly. Therefore, analog generation typically involves the synthesis of derivatives with alternative alkoxy groups starting from a precursor such as 3-chloro-4-hydroxybenzamide, rather than direct manipulation of the -OCF3 group on the final molecule.
| Coupling Reaction | Reagent Type | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)2) | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | C-C |
| Stille | Organostannane (R-SnBu3) | Pd catalyst | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst, Base | C-C (alkynyl) |
| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, Ligand, Base | C-N |
| Hiyama | Organosilane (R-SiR'3) | Pd catalyst, Fluoride source | C-C |
Table 2: Key cross-coupling strategies for modification at the C-3 chloro position.
Creating fused heterocyclic systems on the benzamide core is a powerful strategy for generating novel chemical scaffolds. This is often achieved through transition-metal-catalyzed C-H activation and subsequent annulation reactions. nih.gov
Isoquinolinone Synthesis via C-H Annulation: The amide group can act as a directing group for ortho C-H activation at the C-5 position of the benzamide ring. nih.gov The resulting metallacyclic intermediate can then react with various coupling partners, such as alkynes, in an annulation cascade to construct fused ring systems. rsc.org Catalysts based on rhodium, ruthenium, and cobalt have been effectively used for this transformation, leading to the synthesis of substituted isoquinolinones. nih.govrsc.orgnih.gov For instance, the reaction of a benzamide with an alkyne in the presence of a cobalt catalyst can yield 3- and 4-substituted isoquinolinones. nih.gov This methodology allows for the incorporation of the 3-chloro-4-(trifluoromethoxy)phenyl core into a more complex, rigid heterocyclic framework.
1,2,4-Oxadiazole (B8745197) Formation: Another strategy for scaffold diversification involves converting the amide functionality into a heterocyclic ring. For example, the primary amide can be dehydrated to the corresponding benzonitrile. The nitrile can then be reacted with hydroxylamine (B1172632) to form an N'-hydroxycarbamimidoyl intermediate. Subsequent cyclization with an acyl chloride provides a 3,5-disubstituted 1,2,4-oxadiazole ring, replacing the original benzamide group with a bioisosterically equivalent heterocycle. mdpi.com This approach fundamentally alters the core structure, providing access to different regions of chemical space. mdpi.com
| Strategy | Reagents/Catalyst | Resulting Scaffold |
| C-H Annulation | Alkyne, Transition Metal Catalyst (Co, Rh, Ru) | Isoquinolinone |
| Heterocyclic Conversion | 1. Dehydration (e.g., P2O5) 2. NH2OH 3. RCOCl | 1,2,4-Oxadiazole |
Table 3: Methods for heterocyclic annulation and scaffold diversification.
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Trifluoromethoxy Benzamide
Nucleophilic Substitution Reactions Involving the Chloro Group
The chloro group attached to the aromatic ring of 3-Chloro-4-(trifluoromethoxy)benzamide is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The feasibility and rate of these reactions are significantly influenced by the electronic environment of the benzene (B151609) ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, chlorine) is crucial for activating the ring towards nucleophilic attack.
In this molecule, the trifluoromethoxy group (-OCF3) is positioned para to the chlorine atom. The -OCF3 group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) that pulls electron density away from the aromatic ring. mdpi.comlibretexts.org This deactivation of the ring makes it more electrophilic and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. nih.gov Consequently, the chlorine atom in this compound is activated for displacement by a variety of nucleophiles.
Mechanistically, the reaction proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
| Nucleophile (Nu-) | Reagent Example | Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-Hydroxy-4-(trifluoromethoxy)benzamide |
| Alkoxide | Sodium Methoxide (NaOCH3) | 3-Methoxy-4-(trifluoromethoxy)benzamide |
| Amine | Ammonia (B1221849) (NH3) | 3-Amino-4-(trifluoromethoxy)benzamide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-(trifluoromethoxy)benzamide |
Transformations of the Amide Moiety
The amide functional group (-CONH2) is a cornerstone of organic chemistry and exhibits its own characteristic reactivity, which can be modulated by the substituents on the aromatic ring.
Amides can be hydrolyzed to their corresponding carboxylic acids, but they are generally resistant to hydrolysis in neutral water. libretexts.org The reaction typically requires catalysis by either acid or base and often involves heating. researchgate.netmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. masterorganicchemistry.comkhanacademy.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of ammonia (as an ammonium (B1175870) ion, NH4+) to yield 3-chloro-4-(trifluoromethoxy)benzoic acid. libretexts.org The strong electron-withdrawing nature of the chloro and trifluoromethoxy groups can further enhance the carbonyl carbon's electrophilicity, potentially facilitating this process.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. masterorganicchemistry.com This forms a tetrahedral intermediate, from which the amide ion (-NH2) is expelled. Due to the high basicity of the amide ion, this step is generally slow and requires significant energy input (prolonged heating). masterorganicchemistry.com The initially formed carboxylic acid is deprotonated by the basic conditions to yield a carboxylate salt. A final acidification step is required to obtain the neutral 3-chloro-4-(trifluoromethoxy)benzoic acid.
The nitrogen atom of the primary amide in this compound can undergo substitution reactions, such as alkylation or acylation, to form secondary or tertiary amides. These reactions typically involve the deprotonation of the amide N-H bond by a suitable base to form an amidate anion. This anion then acts as a nucleophile, attacking an electrophile like an alkyl halide or an acyl chloride.
The acidity of the N-H protons is a key factor in these reactions. The electron-withdrawing substituents on the aromatic ring can increase the acidity of the amide protons, making deprotonation easier. Research on related structures, such as N-(benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide, has shown that the presence of a trifluoromethyl group increases the rate of initial substitution reactions at the amide nitrogen. orgsyn.org This suggests that the trifluoromethoxy group in this compound would similarly facilitate N-substitution by enhancing the electrophilicity of the carbonyl carbon and potentially increasing the acidity of the N-H protons.
Oxidative and Reductive Processes
The functional groups in this compound exhibit varying degrees of stability towards oxidative and reductive conditions.
Oxidative Stability: The aromatic ring, substituted with deactivating chloro and trifluoromethoxy groups, is generally resistant to oxidation. The trifluoromethoxy group itself is known for its high metabolic stability, a property that makes it a favorable substituent in medicinal chemistry. bohrium.com
Reductive Processes: While the amide carbonyl can be reduced, this typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH4). Such a reaction would convert the amide moiety into an amine, yielding [3-chloro-4-(trifluoromethoxy)phenyl]methanamine. The chloro group can also be removed via catalytic hydrogenation (hydrodechlorination), a process that would replace the chlorine atom with hydrogen. Selective reduction of one functional group in the presence of others would depend heavily on the choice of reagent and reaction conditions.
Role of the Trifluoromethoxy Group in Modulating Reactivity
The trifluoromethoxy (-OCF3) group plays a pivotal role in defining the chemical personality of this compound. It is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov
The reactivity modulation stems from two main electronic effects:
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen and, subsequently, from the aromatic ring. This powerful electron-withdrawing inductive effect is the dominant electronic characteristic of the -OCF3 group. mdpi.comvaia.com It deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, as discussed in section 3.1. youtube.com
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance. However, this electron-donating effect is substantially weakened by the attached electron-withdrawing CF3 group, making the inductive effect far more influential. nih.gov
This combination of a strong -I effect and a weak +R effect makes the trifluoromethoxy group a net deactivator and an ortho-, para-director in electrophilic aromatic substitution, although such reactions are disfavored. nih.gov More importantly for the reactivity of this specific molecule, its strong electron-withdrawing nature is key to activating the para-positioned chloro group for nucleophilic substitution and influencing the reactivity of the amide moiety. Furthermore, the -OCF3 group significantly increases the lipophilicity of the molecule, a property that can affect its solubility and interactions in various chemical and biological systems. mdpi.comnih.gov
| Property Influenced by -OCF3 Group | Effect | Mechanistic Implication |
| Aromatic Ring Electron Density | Decreased (Deactivation) | Activates the ring for Nucleophilic Aromatic Substitution (SNAr) at the chloro position. |
| Amide Carbonyl Electrophilicity | Increased | Potentially increases the rate of hydrolysis and other nucleophilic attacks at the carbonyl carbon. |
| Amide N-H Acidity | Increased | Facilitates deprotonation, promoting N-substitution reactions. |
| Lipophilicity | Increased | Affects solubility and intermolecular interactions. |
| Metabolic Stability | Enhanced | The C-F bonds are highly stable, making the group resistant to metabolic breakdown. |
Interactions with Biological Systems: Research Perspectives
A Versatile Scaffold: Role as a Chemical Intermediate in the Synthesis of Biologically Active Compounds
3-Chloro-4-(trifluoromethoxy)benzamide and its close chemical relatives are highly valued as intermediates in organic synthesis, providing a foundational structure for the creation of more complex, biologically active molecules.
A Precursor for Advanced Insect Control: The Synthesis of Novaluron
One of the most notable applications of a derivative of this compound is in the production of Novaluron, a highly effective insect growth regulator. Novaluron functions by inhibiting chitin synthesis in insect larvae, leading to developmental defects and eventual mortality. rsc.org
A Building Block for Future Medicines: Crafting Prospective Therapeutic Agents
The chemical architecture of this compound also lends itself to the synthesis of potential drug candidates for a range of diseases. The corresponding aniline (B41778), 3-chloro-4-(trifluoromethoxy)aniline, is a documented intermediate in the synthesis of various biologically active compounds.
A significant example is its use in the preparation of Lapatinib, a potent tyrosine kinase inhibitor used in the treatment of certain types of breast cancer. newdrugapprovals.org The synthesis of Lapatinib involves the reaction of 3-chloro-4-(3-fluorobenzyloxy)aniline with a quinazoline derivative. newdrugapprovals.orggoogle.com While not identical, the structural similarities between 3-chloro-4-(3-fluorobenzyloxy)aniline and 3-chloro-4-(trifluoromethoxy)aniline highlight the utility of this class of compounds as intermediates in the synthesis of complex therapeutic agents. manusaktteva.com
Furthermore, benzamides featuring trifluoroethoxy substituents have been explored for their antiarrhythmic properties, indicating the potential for derivatives of this compound to be investigated for cardiovascular applications. acs.org
Modulating the Cellular Machinery: Investigations into Enzyme and Receptor Interactions
The biological effects of compounds derived from this compound are rooted in their interactions with specific enzymes and molecular pathways within living organisms.
A Closer Look at Enzyme Inhibition and Activation
Research has shown that benzamide (B126) derivatives can modulate the activity of several key enzymes implicated in various cellular processes.
p300 Histone Acetyltransferase (HAT) Enzyme: Histone acetyltransferases are crucial for regulating gene expression, and their dysfunction is linked to diseases like cancer. nih.gov Interestingly, a compound structurally related to the subject of this article, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB), has been shown to be a remarkable activator of the p300 HAT enzyme. nih.gov This suggests that the "chloro-trifluoromethyl-phenyl" moiety, which is analogous to the "chloro-trifluoromethoxy-phenyl" structure of our compound of interest, can interact with and modulate the activity of this important enzyme. nih.gov Further studies are needed to determine if this compound or its derivatives exhibit similar activating or potentially inhibitory effects on p300 HAT.
cGMP-Phosphodiesterase (PDE): Cyclic guanosine monophosphate (cGMP) is a vital second messenger in many signaling pathways. google.com Phosphodiesterases (PDEs) are enzymes that break down cGMP, thus regulating its levels. nih.gov Inhibitors of cGMP-specific PDEs, such as PDE5, have been successfully developed as therapeutics for conditions like erectile dysfunction and pulmonary hypertension. nih.govwikipedia.org Benzamides with fluoroalkoxy substitutions have been investigated as inhibitors of cyclic nucleotide phosphodiesterases, indicating that the trifluoromethoxy group in this compound could confer inhibitory activity against these enzymes. google.com
Bacterial Phosphopantetheinyl Transferase (PPTase): PPTases are essential enzymes in bacteria, involved in the biosynthesis of fatty acids and other crucial molecules. nih.gov This makes them attractive targets for the development of new antibiotics. While direct studies on this compound are not available, research on other benzamide derivatives has identified inhibitors of the α-subunit of tryptophan synthase in Mycobacterium tuberculosis, highlighting the potential for benzamides to target essential bacterial enzymes. nih.gov Further investigation is warranted to explore if the specific structural features of this compound could lead to the inhibition of bacterial PPTase.
Interacting with Molecular Targets and Influencing Biological Pathways
The ultimate biological effect of any compound is determined by its interaction with specific molecular targets and the subsequent influence on biological pathways.
For compounds derived from this compound, the molecular targets and pathways are diverse:
Novaluron , as an insect growth regulator, primarily targets the process of chitin synthesis in insects. This disruption of a fundamental developmental pathway is what leads to its potent insecticidal activity. rsc.org
The therapeutic agents synthesized from related anilines, such as Lapatinib , target tyrosine kinases within the epidermal growth factor receptor (EGFR) family. newdrugapprovals.org By inhibiting these kinases, Lapatinib disrupts signaling pathways that are crucial for the growth and proliferation of certain cancer cells.
The activation of the p300 HAT enzyme by a related benzamide suggests an interaction with the catalytic site of this enzyme, leading to an enhancement of its histone acetylation activity. nih.gov This, in turn, can influence gene expression and cellular function. nih.gov
The Fight Against Microbes: Studies on the Antimicrobial Activity of Related Benzamides
The benzamide scaffold is a common feature in many compounds with demonstrated antimicrobial properties. nanobioletters.com Research into benzamide derivatives has revealed their potential to combat a range of microbial pathogens.
Studies have shown that the introduction of fluorine-containing groups, such as trifluoromethyl and trifluoromethoxy, can enhance the antimicrobial and antifungal activity of various chemical compounds. nih.govmdpi.com For instance, chalcone derivatives bearing a trifluoromethoxy group were found to be more effective against certain bacterial and fungal strains than their trifluoromethyl counterparts. mdpi.com Specifically, (1,3,4-oxadiazol-2-yl)benzamides containing a trifluoromethoxy group have exhibited potent antibacterial activities against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
These findings strongly suggest that this compound and its derivatives are promising candidates for further investigation as potential antimicrobial agents. The combination of the benzamide core with the chloro and trifluoromethoxy substituents could lead to the development of novel compounds with significant activity against a variety of microbial threats.
Activity against Bacterial Pathogens
Derivatives of benzamide featuring the trifluoromethoxy group have been a subject of significant interest in the quest for new antibacterial agents, especially against drug-resistant strains. Research has highlighted the potential of N-(1,3,4-oxadiazol-2-yl)benzamides, which incorporate a trifluoromethoxy moiety, against a spectrum of clinically important Gram-positive and Gram-negative bacteria.
These compounds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some analogs exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL. The trifluoromethoxy-containing oxadiazoles were generally found to be bacteriostatic, meaning they inhibit the growth and reproduction of bacteria. Beyond MRSA, these derivatives have also shown a broad spectrum of activity against other challenging Gram-positive pathogens, including vancomycin-resistant Enterococcus (VRE) and Listeria monocytogenes. For instance, certain N-(1,3,4-oxadiazol-2-yl)benzamide compounds have recorded MICs as low as 0.25 µg/mL against both VRE and L. monocytogenes.
Furthermore, the antibacterial reach of these compounds extends to Gram-negative bacteria such as Neisseria gonorrhoeae, a pathogen recognized as an urgent threat by the Centers for Disease Control and Prevention (CDC) due to rising antibiotic resistance. Specific N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have shown highly potent activity against N. gonorrhoeae. The research into these compounds underscores the importance of the trifluoromethoxy group in designing novel antibacterial agents.
| Bacterial Pathogen | Reported Activity |
|---|---|
| Staphylococcus aureus (MRSA) | Bacteriostatic, with MIC values as low as 0.06 µg/mL for some derivatives. |
| Vancomycin-Resistant Enterococcus (VRE) | Potent activity, with MICs as low as 0.25 µg/mL for certain derivatives. |
| Listeria monocytogenes | Effective, with MICs as low as 0.25 µg/mL for some compounds. |
| Neisseria gonorrhoeae | Highly potent activity observed for specific N-(1,3,4-oxadiazol-2-yl)benzamide derivatives. |
Antifungal and Herbicidal Potential in Agricultural Chemistry
In the domain of agricultural chemistry, research into benzamide derivatives has revealed potential applications in controlling fungal plant pathogens and unwanted vegetation. While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential.
Novel N-phenylbenzamide derivatives that include a trifluoromethylpyrimidine moiety have been synthesized and evaluated for their antifungal properties. semanticscholar.org These compounds have shown significant in vitro bioactivities against several plant pathogenic fungi, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, with inhibition rates for some derivatives being better than the commercial fungicide pyrimethanil at a concentration of 50 µg/mL. semanticscholar.org For example, one derivative demonstrated a 98.5% inhibition rate against B. dothidea and B. cinerea. semanticscholar.org
From a herbicidal perspective, derivatives incorporating the trifluoromethoxy functional group have also been investigated. Specifically, novel α-trifluoroanisole derivatives containing phenylpyridine moieties have exhibited herbicidal activity against both broadleaf and grass weeds. nih.gov In greenhouse assays, one such compound, at a post-emergence treatment dose of 37.5 g a.i./hm², achieved 100% inhibition against the broadleaf weeds Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed), outperforming the commercial herbicide fomesafen. nih.gov This compound also showed significant inhibitory activity against other weeds like Eclipta prostrata (false daisy), Digitaria sanguinalis (large crabgrass), and Setaria viridis (green foxtail). nih.gov The mechanism of action for these compounds is believed to be the inhibition of the protoporphyrinogen oxidase (PPO) enzyme in plants. nih.gov
| Application | Target Organism/Weed | Observed Effect of Derivatives |
|---|---|---|
| Antifungal | Phomopsis sp. | Significant inhibition by N-phenylbenzamide derivatives. semanticscholar.org |
| Botryosphaeria dothidea | Up to 98.5% inhibition by a specific N-phenylbenzamide derivative. semanticscholar.org | |
| Botrytis cinerea | Up to 98.5% inhibition by a specific N-phenylbenzamide derivative. semanticscholar.org | |
| Herbicidal | Abutilon theophrasti (Velvetleaf) | 100% inhibition by an α-trifluoroanisole derivative at 37.5 g a.i./hm². nih.gov |
| Amaranthus retroflexus (Redroot pigweed) | 100% inhibition by an α-trifluoroanisole derivative at 37.5 g a.i./hm². nih.gov | |
| Eclipta prostrata (False daisy) | >80% inhibition by an α-trifluoroanisole derivative. nih.gov | |
| Digitaria sanguinalis (Large crabgrass) | >80% inhibition by an α-trifluoroanisole derivative. nih.gov | |
| Setaria viridis (Green foxtail) | >80% inhibition by an α-trifluoroanisole derivative. nih.gov |
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of benzamides, including 3-Chloro-4-(trifluoromethoxy)benzamide, is undergoing a shift towards more sustainable and efficient methodologies. Traditional synthesis often involves the use of acyl chlorides, which can be hazardous. Modern approaches seek to avoid such reagents. One patented method for benzamide (B126) preparation, for instance, utilizes benzoic acid, phosphorus oxychloride, and ammonia (B1221849) water, which avoids the use of benzoyl chloride and allows for solvent recovery, aligning with the principles of green chemistry.
Research into sustainable amide bond formation is a significant area of focus. dcu.ie Key strategies include:
Catalysis: The use of catalysts, such as activated K60 silica, for direct amide bond formation is being explored to reduce waste and energy consumption. dcu.ie
Aqueous Media: Performing reactions in water or using aqueous micellar conditions can drastically reduce the reliance on volatile and often hazardous organic solvents. mdpi.com
Alternative Reagents: Thioester-based protocols are being developed to replace traditional amide coupling reagents, which generate stoichiometric waste. These newer methods often produce by-products that are more easily removed and potentially recyclable. mdpi.com
| Synthesis Strategy | Key Features | Potential Advantages |
| Catalytic Direct Amidation | Use of catalysts like activated silica. dcu.ie | Reduces need for stoichiometric activating agents, minimizes waste. |
| Aqueous Micellar Conditions | Employs surfactants to allow reactions in water. mdpi.com | Eliminates hazardous organic solvents, improves sustainability. mdpi.com |
| Flow Chemistry | Continuous reaction processing in small channels. | Enhanced safety, better control over reaction parameters, easier scalability. |
| Alternative Coupling Reagents | Thioester-based protocols. mdpi.com | Avoids wasteful traditional reagents, generates recyclable by-products. mdpi.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Precise structural elucidation is critical for understanding the properties and behavior of this compound. While standard techniques like NMR, IR, and mass spectrometry are foundational, advanced methods provide deeper insights into its three-dimensional structure and intermolecular interactions.
X-ray crystallography, for example, offers definitive information on the molecule's conformation and packing in the solid state. In a study of a similar molecule, 3-chloro-5-fluorosalicylaldehyde, crystallographic analysis revealed a planar molecular structure and detailed how the molecules pack together through various weak intermolecular interactions, including C—H⋯O and π-stacking. masterorganicchemistry.com Such data is invaluable for understanding the material's bulk properties.
Computational spectroscopic methods are also becoming indispensable. By using quantum mechanical techniques like Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can calculate theoretical vibrational frequencies and NMR chemical shifts. nih.gov These calculated values can then be compared with experimental data to confirm structural assignments with a high degree of confidence. nih.gov For the related 3-chloro-4-fluoronitrobenzene, DFT calculations of ¹H and ¹³C NMR chemical shifts showed good agreement with experimental values, demonstrating the predictive power of these techniques. nih.govnih.gov
| Technique | Information Provided | Relevance to this compound |
| X-Ray Crystallography | Precise bond lengths, bond angles, solid-state packing, intermolecular interactions. masterorganicchemistry.com | Provides a definitive 3D structure, explaining physical properties like melting point and solubility. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, H-H), long-range correlations. | Unambiguously assigns ¹H and ¹³C signals, confirming the substitution pattern. |
| ¹⁹F NMR Spectroscopy | Information on the fluorine environment. vulcanchem.com | Directly probes the trifluoromethoxy group, confirming its presence and electronic environment. |
| Computational Spectroscopy (DFT) | Theoretical vibrational frequencies, NMR chemical shifts, electronic transitions (UV-vis). nih.govnih.gov | Aids in the interpretation of experimental spectra and provides insight into molecular orbitals and reactivity. nih.govnih.gov |
Expansion of Computational Modeling in Mechanistic Elucidation and Rational Design
Computational modeling has transcended its role in mere characterization to become a powerful tool for predicting reactivity and designing new molecules. For compounds like this compound, DFT and other quantum chemical methods are used to explore reaction mechanisms and understand structure-property relationships at the electronic level. uni.lu
Key areas of computational investigation include:
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting how the molecule will interact with biological targets or other reagents. nih.gov
Molecular Docking: In drug design, docking simulations predict the preferred orientation and binding affinity of a molecule to a biological target, such as an enzyme or receptor. sciengine.com This allows for the rational design of analogues with potentially improved activity.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. nih.govsciengine.com
These computational tools enable a "design-before-synthesis" approach, saving significant time and resources by prioritizing the synthesis of compounds with the most promising predicted properties.
Investigation of Cross-Reactivity and Selectivity in Biological Systems
The specific arrangement of substituents on the this compound scaffold is expected to govern its interactions with biological targets. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve a molecule's pharmacokinetic profile. ontosight.aimdpi.com Halogen atoms like chlorine can participate in halogen bonding, a type of noncovalent interaction that can contribute to binding affinity and selectivity. nih.gov
Research on related halogenated benzamides has shown that they can exhibit high affinity for specific biological targets, such as dopamine (B1211576) D2-like receptors. nih.gov The selectivity of such compounds is crucial, as off-target interactions can lead to undesirable side effects. The study of structure-activity relationships (SAR) is key to understanding how modifications to the benzamide structure affect biological activity. For example, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the substitution pattern on the anilino part of the molecule strongly influenced both the desired activity and cytotoxicity. semanticscholar.org
Future research will likely focus on:
Target Identification: Identifying the specific enzymes, receptors, or other biomolecules with which this compound and its analogues interact.
Selectivity Profiling: Screening the compound against a panel of related biological targets to determine its selectivity profile.
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its biological effect. The trifluoromethyl group can enhance a compound's ability to penetrate biological membranes and influence its binding affinity to proteins and enzymes.
The goal is to understand how the interplay between the chloro and trifluoromethoxy substituents dictates target recognition, which is essential for the development of selective therapeutic agents or agrochemicals. ontosight.ai
Development of Advanced Materials Incorporating this compound Scaffolds
The field of materials science offers promising avenues for the application of highly functionalized aromatic compounds. Aromatic amides, known as aramids when polymerized, are the basis for high-performance materials like Kevlar, known for its exceptional strength and thermal stability.
The incorporation of fluorine into polymers can impart a range of desirable properties, including:
Thermal and Chemical Stability: The carbon-fluorine bond is exceptionally strong, leading to materials with high resistance to heat, chemicals, and UV degradation. nih.govrsc.org
Low Surface Energy: Fluorinated polymers exhibit low coefficients of friction and water/oil repellency, making them suitable for non-stick coatings and self-cleaning surfaces. sciengine.com
Unique Optical and Electrical Properties: Fluorination can improve the transparency of polymers and is utilized in materials for flexible electrodes, energy storage, and electroluminescent devices. mdpi.comsciengine.com
Given these properties, this compound could serve as a valuable monomer for the synthesis of novel fluorinated polyamides or other polymers. The presence of both chlorine and the trifluoromethoxy group could be leveraged to create materials with a unique combination of flame retardancy, thermal stability, and chemical resistance. Future research in this area would involve the development of polymerization methods to incorporate this scaffold into polymer chains and the subsequent characterization of the resulting materials' physical and chemical properties.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-4-(trifluoromethoxy)benzamide, and what critical parameters must be monitored during the reaction?
- Methodological Answer : A common approach involves coupling 3-chloro-4-(trifluoromethoxy)benzoic acid (CAS 158580-93-9) with ammonia or protected amines under activating conditions (e.g., using thionyl chloride to generate the acyl chloride intermediate) . Key parameters include:
- Temperature control : Excessive heat may degrade the trifluoromethoxy group.
- Reagent stoichiometry : Ensure a 1:1 molar ratio of benzoic acid derivative to amine to minimize side products.
- Purification : Use column chromatography with dichloromethane/methanol gradients to isolate the benzamide .
Q. How should intermediates like 3-Chloro-4-(trifluoromethoxy)benzaldehyde be stored to ensure stability and safety?
- Methodological Answer :
- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group.
- Safety : Conduct a differential scanning calorimetry (DSC) analysis to assess thermal decomposition risks, as some analogs decompose exothermically above 100°C .
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity observed in Ames testing for related anomeric amides .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare aromatic proton signals (e.g., δ 7.37–7.63 ppm for benzamide protons) to reference data .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ expected at m/z 358.0458 for analogs) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) during characterization of derivatives?
- Methodological Answer :
- Cross-Validation : Re-run NMR under optimized conditions (e.g., deuterated DMSO for better solubility) and compare with computational predictions (e.g., DFT-generated chemical shifts) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous signals in crowded spectral regions .
- Crystallography : Use single-crystal X-ray diffraction (via SHELX programs) to resolve structural ambiguities .
Q. What strategies optimize the reaction yield for introducing the trifluoromethoxy group into the benzamide scaffold?
- Methodological Answer :
- Electrophilic Substitution : Use CF₃O−Cu(I) complexes to direct trifluoromethoxy insertion at the para position of chloro-substituted benzene rings .
- Microwave-Assisted Synthesis : Reduce reaction time from 16 hours to 2 hours while maintaining yields >80% .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethers .
Q. How can computational methods elucidate the electronic effects of the trifluoromethoxy group on the benzamide core?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing effects of -OCF₃ lower HOMO energy by ~1.5 eV) .
- Molecular Docking : Model interactions with biological targets (e.g., insect chitin synthase for agrochemical applications) to guide structural modifications .
Q. What bioassay design principles apply when evaluating insecticidal activity of analogs, based on structural parallels to Novaluron?
- Methodological Answer :
- Target Selection : Focus on chitin synthesis inhibition (IRAC Group 15 mode of action) using Spodoptera frugiperda larvae as a model .
- Dose-Response Curves : Test concentrations from 0.1–100 ppm, with LC₅₀ values <10 ppm indicating high potency .
- Metabolite Tracking : Use LC-MS/MS to monitor degradation products (e.g., 2,6-difluorobenzamide) in environmental matrices .
Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Reproduce Conditions : Verify if thermal measurements used differential scanning calorimetry (DSC) versus capillary methods, as DSC provides more accurate decomposition profiles .
- Polymorphism Screening : Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
